4-nitro-2-octyl-1H-isoindole-1,3(2H)-dione
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Overview
Description
4-nitro-2-octyl-1H-isoindole-1,3(2H)-dione is an organic compound that belongs to the class of isoindole derivatives. Isoindoles are heterocyclic compounds containing a nitrogen atom in a five-membered ring fused to a benzene ring. The presence of a nitro group and an octyl chain in this compound makes it unique and potentially useful in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-2-octyl-1H-isoindole-1,3(2H)-dione can be achieved through several methods. One common approach involves the nitration of 2-octyl-1H-isoindole-1,3(2H)-dione. This reaction typically requires the use of concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-nitro-2-octyl-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under appropriate conditions.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Reduction: 4-amino-2-octyl-1H-isoindole-1,3(2H)-dione.
Substitution: Various substituted isoindole derivatives depending on the nucleophile used.
Oxidation: Oxidized isoindole derivatives with additional functional groups.
Scientific Research Applications
4-nitro-2-octyl-1H-isoindole-1,3(2H)-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate or as a precursor for the development of pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-nitro-2-octyl-1H-isoindole-1,3(2H)-dione depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-nitro-1H-isoindole-1,3(2H)-dione: Lacks the octyl chain, which may affect its solubility and reactivity.
2-octyl-1H-isoindole-1,3(2H)-dione: Lacks the nitro group, which may reduce its potential for certain chemical reactions.
4-amino-2-octyl-1H-isoindole-1,3(2H)-dione: The amino group may confer different biological activities compared to the nitro group.
Uniqueness
4-nitro-2-octyl-1H-isoindole-1,3(2H)-dione is unique due to the presence of both the nitro group and the octyl chain
Properties
CAS No. |
2593-54-6 |
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Molecular Formula |
C16H20N2O4 |
Molecular Weight |
304.34 g/mol |
IUPAC Name |
4-nitro-2-octylisoindole-1,3-dione |
InChI |
InChI=1S/C16H20N2O4/c1-2-3-4-5-6-7-11-17-15(19)12-9-8-10-13(18(21)22)14(12)16(17)20/h8-10H,2-7,11H2,1H3 |
InChI Key |
GWRBFGHFCYMCFS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN1C(=O)C2=C(C1=O)C(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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